![molecular formula C₃₇H₆₇ClO₄ B1146962 rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol CAS No. 1246833-87-3](/img/no-structure.png)
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
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Overview
Description
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (PLCP) is a synthetic lipid compound . It is a member of the chlorinated lipids family and has undergone extensive research due to its biochemical and physiological effects . PLCP possesses anti-inflammatory and anti-tumor properties .
Molecular Structure Analysis
The molecular formula of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol is C37H67ClO4 . Its molecular weight is 611.38 .Physical And Chemical Properties Analysis
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol is a neat physical state liquid .Scientific Research Applications
Mitigation of Acute Radiation Syndrome
This compound has been studied for its mitigating effects on Hematopoietic Acute Radiation Syndrome (H-ARS) after Total-Body Ionizing Irradiation in mice . It was found to significantly and dose-dependently attenuate radiation-induced mortality and body weight loss . It also mitigated radiation-induced severe neutropenia, thrombocytopenia, and anemia by increasing mean platelet and red blood cell counts, as well as hemoglobin levels, in peripheral blood .
Anti-Inflammatory and Anti-Tumor Properties
“rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol” exhibits anti-inflammatory and anti-tumor properties . It inhibits the activity of NF-κB, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .
Drug Delivery Systems
This compound has been used in the development of self-emulsifying granule systems (SEGS) and solid self-nanoemulsifying drug delivery systems (SNEDDS) . These systems enhance the solubility of the drug, improving its bioavailability .
Mitigation of Chemotherapy-Induced Hematologic Toxicity
It has been investigated for its protective effects against chemotherapy-induced hematologic toxicity . In a study with mice injected with 5-FU, a chemotherapy drug, it was found to mitigate neutropenia, monocytopenia, thrombocytopenia, and thrombocytosis .
Mechanism of Action
Target of Action
The primary targets of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (PLCP) are NF-κB , a transcription factor crucial in several disorders, and AMPK , a protein involved in regulating energy metabolism .
Mode of Action
PLCP interacts with its targets by inhibiting the activity of NF-κB and activating AMPK . This dual action results in changes to cellular processes, including energy metabolism and transcription of specific genes .
Biochemical Pathways
The inhibition of NF-κB by PLCP can affect various biochemical pathways, including those involved in inflammation and tumor progression . On the other hand, the activation of AMPK can influence energy metabolism pathways, promoting a shift towards catabolic processes .
Result of Action
The molecular and cellular effects of PLCP’s action include the induction of apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells . This can lead to anti-inflammatory and anti-tumor effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of PLCP. For instance, its solubility in different solvents can affect its bioavailability and thus its effectiveness
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol involves the reaction of palmitic acid, linoleic acid, and 3-chloropropanediol.", "Starting Materials": [ "Palmitic acid", "Linoleic acid", "3-chloropropanediol" ], "Reaction": [ "1. Palmitic acid is reacted with linoleic acid in the presence of a catalyst to form 1-palmitoyl-2-linoleoyl glycerol.", "2. 3-chloropropanediol is then added to the reaction mixture and the mixture is heated to form rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol.", "3. The product is then purified using column chromatography to obtain the pure compound." ] } | |
CAS RN |
1246833-87-3 |
Molecular Formula |
C₃₇H₆₇ClO₄ |
Molecular Weight |
611.38 |
Origin of Product |
United States |
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